molecular formula C10H15IO4Si B14515770 [(4-Iodophenoxy)methyl](trimethoxy)silane CAS No. 62589-64-4

[(4-Iodophenoxy)methyl](trimethoxy)silane

Cat. No.: B14515770
CAS No.: 62589-64-4
M. Wt: 354.21 g/mol
InChI Key: YIJRJZHJNQBYJU-UHFFFAOYSA-N
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Description

(4-Iodophenoxy)methylsilane is an organosilicon compound with the molecular formula C10H15IO4Si . This compound is characterized by the presence of an iodophenoxy group attached to a silicon atom through a methylene bridge, with three methoxy groups also bonded to the silicon. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Iodophenoxy)methylsilane can be synthesized through the reaction of 4-iodophenol with chloromethyltrimethoxysilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the iodophenoxy group .

Industrial Production Methods

In an industrial setting, the synthesis of (4-Iodophenoxy)methylsilane can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenoxy)methylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation and Reduction: Iodophenol derivatives with altered oxidation states.

Scientific Research Applications

(4-Iodophenoxy)methylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Iodophenoxy)methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The iodophenoxy group can also interact with various molecular targets, depending on the specific application. For example, in drug delivery systems, the compound can facilitate the attachment of therapeutic agents to silicon-based carriers, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenoxy)methylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and bonding characteristics.

Properties

CAS No.

62589-64-4

Molecular Formula

C10H15IO4Si

Molecular Weight

354.21 g/mol

IUPAC Name

(4-iodophenoxy)methyl-trimethoxysilane

InChI

InChI=1S/C10H15IO4Si/c1-12-16(13-2,14-3)8-15-10-6-4-9(11)5-7-10/h4-7H,8H2,1-3H3

InChI Key

YIJRJZHJNQBYJU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](COC1=CC=C(C=C1)I)(OC)OC

Origin of Product

United States

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